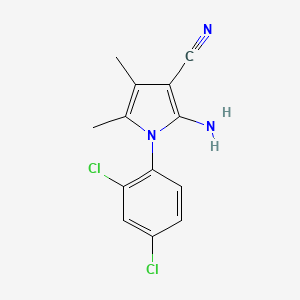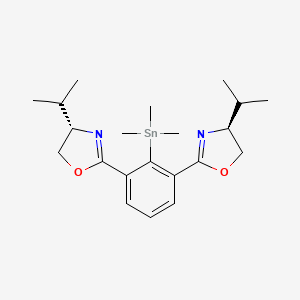
Dichlorotetrakis(acetonitrile)ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorotetrakis(acetonitrile)ruthenium is a coordination compound with the formula [RuCl2(CH3CN)4]. This compound is of significant interest in the field of inorganic chemistry due to its versatile reactivity and potential applications in various scientific domains. Ruthenium, a transition metal, forms stable complexes with acetonitrile, making this compound a valuable precursor for synthesizing other ruthenium-based complexes.
准备方法
Synthetic Routes and Reaction Conditions: Dichlorotetrakis(acetonitrile)ruthenium can be synthesized by reacting ruthenium trichloride (RuCl3) with acetonitrile (CH3CN) under specific conditions. The reaction typically involves dissolving ruthenium trichloride in acetonitrile and heating the mixture to facilitate the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 4 \text{CH}_3\text{CN} \rightarrow \text{[RuCl}_2(\text{CH}_3\text{CN})_4] ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and optimizing conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Dichlorotetrakis(acetonitrile)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines, amines, or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation or reduction, leading to the formation of different oxidation states and complexes.
Coordination Reactions: The compound can coordinate with other molecules or ions, forming new complexes with different properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and other ligands. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the ruthenium center.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield complexes like [RuCl2(PPh3)4], while oxidation reactions can produce higher oxidation state complexes.
科学研究应用
Dichlorotetrakis(acetonitrile)ruthenium has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for synthesizing various ruthenium complexes used in catalysis, materials science, and coordination chemistry.
Biology and Medicine: Ruthenium complexes, including those derived from this compound, have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.
Industry: The compound is used in the development of catalysts for chemical reactions, including hydrogenation, oxidation, and polymerization processes.
作用机制
The mechanism of action of dichlorotetrakis(acetonitrile)ruthenium and its derivatives involves coordination with target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these molecules, leading to structural changes and functional disruptions. In the case of anticancer activity, the compound can induce apoptosis by interacting with DNA and triggering cellular pathways that lead to programmed cell death.
相似化合物的比较
Dichlorotetrakis(dimethylsulfoxide)ruthenium(II): This compound has similar coordination properties but uses dimethylsulfoxide (DMSO) as ligands instead of acetonitrile.
Dichlorotetrakis(pyridine)ruthenium(II): This complex uses pyridine ligands and exhibits different reactivity and applications compared to the acetonitrile complex.
Uniqueness: Dichlorotetrakis(acetonitrile)ruthenium is unique due to its ability to easily undergo ligand substitution reactions, making it a versatile precursor for synthesizing a wide range of ruthenium complexes. Its stability and reactivity in various chemical environments also contribute to its distinctiveness.
属性
CAS 编号 |
939024-67-6 |
|---|---|
分子式 |
C8H12Cl2N4Ru |
分子量 |
336.2 g/mol |
IUPAC 名称 |
acetonitrile;dichlororuthenium |
InChI |
InChI=1S/4C2H3N.2ClH.Ru/c4*1-2-3;;;/h4*1H3;2*1H;/q;;;;;;+2/p-2 |
InChI 键 |
SJRJYBLWSPYJOA-UHFFFAOYSA-L |
规范 SMILES |
CC#N.CC#N.CC#N.CC#N.Cl[Ru]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-5,7-dimethyl-1-thioxo-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B12868923.png)
![3-Phenyl-4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12868928.png)


![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)




![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)



![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
